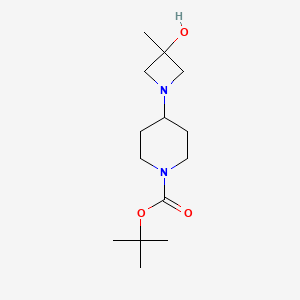
Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and an azetidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate with appropriate reagents to introduce the hydroxy and methyl groups on the azetidine ring . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the piperidine ring.
Substitution: The tert-butyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the tert-butyl group can result in a variety of derivatives with different functional groups.
科学研究应用
Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
相似化合物的比较
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: A precursor in the synthesis of the target compound.
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: A related compound with similar structural features.
Uniqueness
Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
生物活性
Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of approximately 270.37 g/mol. This compound features a tert-butyl group, a piperidine ring, and a 3-hydroxy-3-methylazetidine moiety, contributing to its unique structural and functional characteristics. The compound is primarily studied for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical agents .
Pharmacological Properties
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Piperidine derivatives are commonly investigated for their roles as:
- Analgesics : Pain-relieving properties.
- Anti-inflammatory agents : Reducing inflammation.
- Neuroprotective drugs : Protecting nerve cells from damage.
The presence of the azetidine unit may enhance its interaction with biological targets, including receptors and enzymes .
Interaction Studies
Preliminary studies suggest that similar compounds may interact with various biological targets. Interaction studies typically focus on binding affinity to receptors or enzymes, which could provide insights into the mechanisms of action of this compound. However, further research is necessary to elucidate its precise interactions within biological systems .
Comparative Analysis
The unique structure of this compound may confer distinct pharmacological properties compared to structurally similar compounds. Below is a comparison table highlighting its uniqueness against other related compounds:
| Compound Name | CAS Number | Key Structural Features | Similarity |
|---|---|---|---|
| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 123855-51-6 | Hydroxymethyl group instead of azetidine | High |
| Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | 236406-33-0 | Ethanol-derived substituent | High |
| Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 146667-84-7 | Different position of hydroxymethyl group | Moderate |
| Tert-butyl 4-methylpiperidine-1,4-dicarboxylate | 124443-68-1 | Dicarboxylic acid derivative | Moderate |
The combination of the azetidine ring with a piperidine structure may lead to novel therapeutic agents targeting specific biological pathways .
Case Studies and Research Findings
While direct case studies specifically on this compound are scarce, related compounds have demonstrated interesting biological activities:
- Neuroprotective Effects : A study on similar piperidine derivatives indicated their ability to protect astrocytes against amyloid beta (Aβ) toxicity, suggesting potential applications in neurodegenerative diseases .
- Cytotoxicity Assessment : Investigations into related compounds have shown varying levels of cytotoxicity, with some derivatives maintaining high cell viability even in the presence of toxic agents .
These findings suggest that further exploration into the biological activity of this compound could yield significant insights into its therapeutic potential.
属性
分子式 |
C14H26N2O3 |
|---|---|
分子量 |
270.37 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)15-7-5-11(6-8-15)16-9-14(4,18)10-16/h11,18H,5-10H2,1-4H3 |
InChI 键 |
SCSFAIJBQMOWFS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C1)C2CCN(CC2)C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















